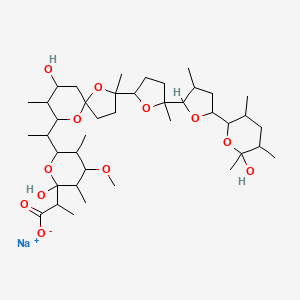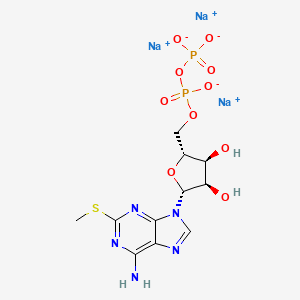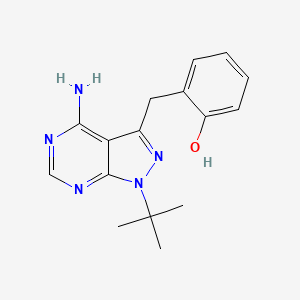
7-DG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Desacetoxy-6,7-dehydrogedunin (7-DG) is a selective inhibitor of protein kinase R (PKR)It is known for its ability to protect macrophages from lethal toxin-induced pyroptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desacetoxy-6,7-dehydrogedunin typically involves multiple steps, starting from gedunin, a natural product isolated from the neem tree. The key steps include deacetylation and dehydrogenation reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of 7-Desacetoxy-6,7-dehydrogedunin may involve large-scale extraction of gedunin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions can result in various functionalized derivatives of 7-Desacetoxy-6,7-dehydrogedunin .
Applications De Recherche Scientifique
7-Desacetoxy-6,7-dehydrogedunin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes, particularly in protecting cells from toxin-induced damage.
Medicine: Explored for its potential therapeutic applications, including its ability to inhibit PKR and protect against cell death.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of 7-Desacetoxy-6,7-dehydrogedunin involves its inhibition of protein kinase R (PKR). PKR is a key regulator of cellular stress responses, and its inhibition by 7-Desacetoxy-6,7-dehydrogedunin prevents the activation of downstream signaling pathways that lead to cell death. This compound binds to the active site of PKR, blocking its activity and thereby protecting cells from stress-induced apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Desacetoxy-6,7-dehydrogedunin include other PKR inhibitors such as:
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and has been studied for its potential anticancer properties.
MTH1-binding nucleotide analogs: Compounds that inhibit the activity of MTH1, an enzyme involved in nucleotide metabolism
Uniqueness
What sets 7-Desacetoxy-6,7-dehydrogedunin apart from these similar compounds is its specific ability to protect macrophages from lethal toxin-induced pyroptosis. This unique property makes it a valuable tool in studying cellular stress responses and developing new therapeutic strategies .
Propriétés
Numéro CAS |
26927-01-5 |
|---|---|
Formule moléculaire |
C26H30O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
Clé InChI |
ZXHLDNILIVGKPC-WOERNGHISA-N |
SMILES |
CC1(C)C(C=C[C@@]2(C)[C@H]1C=C[C@]3(C)[C@@H]2CC[C@]4(C)[C@]3(O5)[C@H]5C(O[C@H]4C6=COC=C6)=O)=O |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C=C[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
SMILES canonique |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7DG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















